molecular formula C13H21BO5 B1386982 [4-(3,3-Diethoxypropoxy)phenyl]boronic acid CAS No. 1107064-34-5

[4-(3,3-Diethoxypropoxy)phenyl]boronic acid

Cat. No.: B1386982
CAS No.: 1107064-34-5
M. Wt: 268.12 g/mol
InChI Key: ZVPILWNKTDFIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3,3-Diethoxypropoxy)phenyl]boronic acid is an organoboronic acid with the molecular formula C13H21BO5. As a member of the boronic acid family, it serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . Boronic acids are renowned for their application in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds essential in constructing complex organic molecules, biaryl compounds, and pharmaceutical agents . The diethoxypropoxy side chain in its structure may offer unique steric and electronic properties, and can function as a protected aldehyde precursor, providing a handle for further chemical modification . The primary mode of action for boronic acids in medicinal chemistry often involves their ability to act as transition state analogues, forming reversible covalent complexes with active site residues of enzymes, such as serine proteases, thereby acting as potent enzyme inhibitors . Researchers value this compound for exploring new synthetic methodologies, developing potential therapeutic agents, and as a key scaffold in the synthesis of more complex, functionally rich molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(3,3-diethoxypropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO5/c1-3-17-13(18-4-2)9-10-19-12-7-5-11(6-8-12)14(15)16/h5-8,13,15-16H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPILWNKTDFIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC(OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253067
Record name B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107064-34-5
Record name B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107064-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis begins with the corresponding aryl bromide bearing the 3,3-diethoxypropoxy substituent at the para position. This intermediate can be prepared by etherification of 4-bromophenol or 4-bromophenyl derivatives with 3,3-diethoxypropanol under acidic or basic conditions to install the diethoxypropoxy group.

Lithiation and Boronation Procedure

A representative method adapted from related compounds (e.g., 4-bromo-1-methoxyl-2-(3-methoxypropoxy)benzene) involves:

  • Step 1: Lithiation

    • Under an inert nitrogen atmosphere, dissolve the aryl bromide (e.g., 4-bromo-1-(3,3-diethoxypropoxy)benzene) in dry tetrahydrofuran (THF).

    • Cool the solution to approximately -70 to -78 °C.

    • Add n-butyllithium dropwise, controlling the temperature below -70 °C to generate the aryllithium intermediate.

    • Stir for 1 hour to ensure complete lithiation.

  • Step 2: Boronation

    • Slowly add triisopropyl borate (B(OiPr)3) dropwise at the same low temperature.

    • Stir for 15–18 hours, allowing the boronate ester intermediate to form.

  • Step 3: Hydrolysis

    • Quench the reaction with aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester to the boronic acid.

    • Extract and purify the product by standard methods such as crystallization or chromatography.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Atmosphere
Lithiation Aryl bromide + n-butyllithium in THF -70 to -78 °C 1 hour Nitrogen
Boronation Addition of triisopropyl borate Below -70 °C 15–18 hours Nitrogen
Hydrolysis Acidic aqueous workup (HCl) Room temperature 1–2 hours Ambient

Research Findings and Optimization Notes

  • The low temperature during lithiation and boronation is critical to prevent side reactions and decomposition of the diethoxypropoxy group.

  • Use of dry, oxygen-free solvents and inert atmosphere avoids oxidation and moisture-sensitive side reactions.

  • Triisopropyl borate is preferred over other boron reagents due to its reactivity and ease of hydrolysis.

  • Purification often involves recrystallization from appropriate solvents to obtain high-purity boronic acid.

  • Yields reported for analogous compounds typically range from moderate to high (60–85%), depending on scale and purity of starting materials.

Comparative Analysis with Related Compounds

Compound Starting Material Key Reagents Temperature Range Yield (%) Reference Notes
4-(3,3-Diethoxypropoxy)phenylboronic acid 4-bromo-(3,3-diethoxypropoxy)benzene n-BuLi, triisopropyl borate -70 to -78 °C 65–80 Adapted from similar methoxypropoxy derivatives
3-Methoxyphenylboronic acid 3-bromoanisole n-BuLi, triisopropyl borate -70 °C ~75 Well-documented synthesis route
3-(3-Methoxypropoxy)phenylboronic acid 4-bromo-1-methoxyl-2-(3-methoxypropoxy)benzene n-BuLi, triisopropyl borate -78 °C 70–85 Patent example with similar methodology

Alternative Methods and Considerations

  • Palladium-catalyzed borylation : While effective for many arylboronic acids, the presence of sensitive acetal groups like diethoxypropoxy may lead to side reactions or require protective group strategies.

  • Direct C-H borylation : Emerging method but less commonly applied for complex substituted phenylboronic acids due to regioselectivity challenges.

  • Boronic ester intermediates : Sometimes isolated as pinacol esters for stability and later hydrolyzed to boronic acids.

Chemical Reactions Analysis

Types of Reactions: [4-(3,3-Diethoxypropoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenol derivatives , boronate esters , and various substituted phenyl compounds .

Scientific Research Applications

Chemistry: In chemistry, [4-(3,3-Diethoxypropoxy)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological and medical research, this compound is used as a building block for the synthesis of biologically active molecules. .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable boron-oxygen bonds makes it useful in the creation of boron-containing polymers .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [4-(3,3-Diethoxypropoxy)phenyl]boronic acid with structurally related boronic acids, emphasizing substituent effects on solubility, reactivity, and biological activity.

Alkoxy-Substituted Boronic Acids

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (Compound 2) Solubility: Precipitates in RPMI medium, limiting reliable in vitro assays . Bioactivity: Insufficient data due to solubility issues.
  • [4-(Tetrahydro-2H-pyran-2-yloxy)phenyl]boronic Acid

    • Synthesis : Often used with protecting groups (e.g., THP) to stabilize reactive sites during coupling reactions .
    • Reactivity : Similar ether-linked substituents may facilitate cross-coupling, though steric hindrance could slow transmetallation steps.

Thioether-Substituted Boronic Acids

  • 4-(Methylthio)phenylboronic Acid
    • Electronic Properties : Exhibits tunable conductance under oxidative conditions (e.g., 2D conductance histograms at 100–200 mV) .
    • Applications : Used in Pd-catalyzed antipyrine synthesis, demonstrating compatibility with polyfluoroalkyl substrates .
    • Comparison : The diethoxypropoxy group’s electron-donating nature (vs. methylthio’s moderate electron-withdrawing effect) may enhance electron density at the boron center, improving reactivity in cross-coupling .

Heterocyclic-Substituted Boronic Acids

  • 1-Amido-2-triazolylethaneboronic Acid Bioactivity: Shows improved β-lactamase inhibition (Ki values) compared to phenyl-substituted analogs, attributed to triazole’s hydrogen-bonding capability .

Electron-Withdrawing Substituents

  • 4-Chlorophenylboronic Acid
    • Reactivity : Yields 75% conversion in Suzuki-Miyaura reactions with bromobenzene, lower than unsubstituted phenylboronic acid (98%) due to slowed transmetallation .
    • Comparison : The diethoxypropoxy group’s electron-donating nature may enhance reactivity relative to electron-withdrawing substituents like chlorine.

Bioactive Boronic Acids

  • Boronic Acid-Containing cis-Stilbenes (e.g., Compound 13c) Activity: Tubulin polymerization inhibitor (IC50 = 21–22 µM) with apoptosis-inducing properties at nanomolar concentrations . Comparison: The diethoxypropoxy group’s bulkiness may influence binding to hydrophobic pockets in biological targets, though its flexibility could reduce specificity compared to rigid stilbenes.

Table 1: Substituent Effects on Key Properties

Compound Type Substituent Solubility in RPMI Reactivity (Cross-Coupling) Bioactivity (IC50)
Alkoxy (e.g., Compound 2) Propan-2-yloxy Low Not tested N/A
Thioether Methylthio Moderate High (antipyrine synthesis) N/A
Electron-Withdrawing (Cl) 4-Chloro High 75% conversion N/A
Heterocyclic (Triazole) Triazole Moderate N/A Improved β-lactamase Ki
Bioactive (cis-Stilbene) Hydroxy → Boronic acid Moderate N/A 0.48–2.1 µM (cell growth)

Biological Activity

[4-(3,3-Diethoxypropoxy)phenyl]boronic acid is a phenylboronic acid derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of boronic acids, which are known for their stability and versatility in medicinal chemistry. The biological activities of boronic acids include antibacterial, anticancer, and antioxidant properties, making them valuable in pharmaceuticals and biotechnology.

The structure of this compound features a boron atom bonded to a phenyl group and an alkoxy side chain. This configuration enhances its solubility and interaction with biological targets. The presence of the diethoxypropoxy group is particularly significant as it may influence the compound's pharmacokinetics and bioactivity.

Antibacterial Activity

Boronic acids have been shown to exhibit significant antibacterial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Table 1: Antibacterial Activity of Boronic Acids
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli6.50 mg/mL
Other phenylboronic acidsS. aureusVaries by compound

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compound's IC50 values suggest a potent anticancer activity, making it a candidate for further development in cancer therapeutics.

  • Table 2: Cytotoxicity of Boronic Acids Against Cancer Cell Lines
CompoundCell LineIC50 (µg/mL)
This compoundMCF-7 (breast)18.76 ± 0.62
Quercetin-derived boronic acidMCF-7 (breast)Higher potency

Antioxidant Activity

The antioxidant potential of boronic acids is another area of interest. Studies have shown that this compound exhibits strong free radical scavenging activity, which can protect cells from oxidative stress.

  • Table 3: Antioxidant Activity Assays
Assay TypeIC50 (µg/mL)
ABTS radical scavenging0.11 ± 0.01
DPPH free radical scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

The biological activities of this compound are attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has shown moderate inhibition of acetylcholinesterase and high inhibition against butyrylcholinesterase.
  • Cell Membrane Interaction : Its lipophilicity allows for better membrane penetration, enhancing its efficacy in targeting intracellular pathways.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability to neutralize ROS, thereby preventing cellular damage.

Case Studies

Recent investigations into the applications of boronic acids in drug delivery systems have highlighted their potential in enhancing therapeutic efficacy:

  • A study reported the use of a dendrimer modified with boronic acids for the cytosolic delivery of proteins, demonstrating improved transduction efficiency compared to non-modified counterparts . This approach could be pivotal in developing targeted therapies using this compound as a delivery vehicle.

Q & A

(Basic) What synthetic strategies and optimization parameters are critical for preparing [4-(3,3-Diethoxypropoxy)phenyl]boronic acid?

Answer:
Synthesis typically involves multi-step protocols, including Suzuki-Miyaura couplings or functional group modifications. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance boronic acid stability during coupling reactions .
  • Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine improve cross-coupling efficiency .
  • Temperature control : Reactions often proceed at 60–100°C to balance yield and selectivity .
  • Purification : Column chromatography or HPLC is used to isolate the compound, with yields ranging from 62% to 76% depending on substituents .

Example Data:

Starting MaterialConditionsYieldReference
4-(methoxycarbonyl)phenyl BAPd(OAc)₂, DMSO, 80°C62%
4-(acetyl)phenyl BAPd catalyst, MeCN, 70°C76%

(Basic) Which analytical techniques are essential for characterizing this boronic acid’s purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., δ 7.93–7.86 ppm for aromatic protons in DMSO-d₆) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • Infrared spectroscopy (IR) : B-O and C-O stretches (~1350 cm⁻¹ and ~1250 cm⁻¹) confirm functional groups .
  • Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high purity .

(Basic) How should researchers safely handle and store this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritant) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
  • Waste disposal : Neutralize with aqueous base (e.g., NaOH) before incineration, following local regulations .

(Advanced) How can density functional theory (DFT) elucidate electronic and steric properties of this compound?

Answer:

  • Computational setup : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate bond lengths, angles, and torsional strains .
  • Electronic distribution : HOMO-LUMO gaps predict reactivity; electron-deficient boron centers favor nucleophilic attacks .
  • Validation : Compare DFT-predicted NMR shifts with experimental data to refine computational models .

(Advanced) What methodologies quantify binding interactions between this boronic acid and biological targets (e.g., enzymes)?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics (e.g., KdK_d in nM range) .
  • Isothermal titration calorimetry (ITC) : Directly quantify enthalpy changes during binding, useful for competitive inhibitor studies .
  • Competitive assays : Use fluorescent probes (e.g., ANS) to monitor displacement in enzyme active sites .

(Advanced) How can researchers resolve contradictions in reaction yields across synthetic protocols?

Answer:

  • Design of experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions .
  • Kinetic profiling : Monitor reaction progress via LC-MS to detect intermediates or side products .
  • Reproducibility checks : Replicate protocols from independent sources (e.g., compare yields from vs. ).

(Advanced) What strategies assess this compound’s bioactivity in tubulin polymerization or apoptosis pathways?

Answer:

  • Tubulin polymerization assay : Measure IC₅₀ values (e.g., 21–22 μM) by monitoring microtubule formation via turbidity at 340 nm .
  • Apoptosis screening : Use flow cytometry (FACScan) with Annexin V/PI staining to detect early/late apoptosis in Jurkat cells .
  • Cell viability assays : Test IC₅₀ against cancer cell panels (e.g., NCI-60) and compare COMPARE profiles to known agents .

(Advanced) How can this boronic acid be utilized in glycoprotein detection or biosensing applications?

Answer:

  • Boronate affinity chromatography : Functionalize agarose beads with the boronic acid to capture glycoproteins via cis-diol interactions .
  • SPR-based biosensors : Immobilize the compound on gold chips; detect glycoprotein binding through refractive index changes .
  • Buffer optimization : Use pH 8.5–9.0 buffers to enhance boronate-diol ester formation while minimizing nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.